N-acetyl-D-glucosamine-6-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
73495-11-1 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Significance As a Central Metabolite in Aminosugar Metabolism
N-acetyl-D-glucosamine-6-phosphate is a key player in the intricate network of aminosugar metabolism. nih.gov It is an integral component of the hexosamine biosynthesis pathway (HBP), which is responsible for the production of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov UDP-GlcNAc is a vital precursor for the synthesis of a wide array of important macromolecules, including peptidoglycan in bacteria, chitin (B13524) in fungi, and various glycoproteins and glycolipids in eukaryotes. nih.govusda.gov
The metabolic fate of this compound is tightly regulated and varies between different organisms. In many bacteria, it can be deacetylated to glucosamine-6-phosphate (GlcN-6-P), which can then enter either the peptidoglycan recycling pathway or be converted to fructose-6-phosphate (B1210287) to enter glycolysis. wikipedia.org In eukaryotes, the pathway generally proceeds through the conversion of this compound to N-acetyl-D-glucosamine-1-phosphate. frontiersin.org This central positioning underscores its importance in cellular homeostasis and structural integrity.
Biosynthesis Pathways of N Acetyl D Glucosamine 6 Phosphate
De Novo Synthesis via the Hexosamine Biosynthetic Pathway (HBP)
The HBP is a fundamental metabolic route that branches off from glycolysis to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions. nih.govresearchgate.net The synthesis of GlcNAc-6-P is a key part of this pathway. The HBP integrates various nutrients like glucose, glutamine, acetyl-CoA, and UTP. nih.govfrontiersin.org
The first committed and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (B1210287), a glycolytic intermediate, to glucosamine-6-phosphate (GlcN-6-P). ebi.ac.uknih.gov This irreversible reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govtandfonline.com
The catalytic mechanism of GlcN-6-P synthase is a complex process that occurs across two distinct structural domains:
N-terminal glutaminase (B10826351) domain: This domain hydrolyzes L-glutamine to produce L-glutamate and ammonia (B1221849). ebi.ac.uk
C-terminal isomerase domain: This domain binds fructose-6-phosphate and catalyzes its isomerization. The ammonia generated by the glutaminase domain is then transferred to the isomerase domain to aminate the sugar, forming GlcN-6-P. ebi.ac.uk
This intricate process involves ammonia channeling between the two domains and is highly specific for its substrates, particularly L-glutamine. tandfonline.comnih.gov
Following its synthesis, GlcN-6-P is acetylated to form N-acetyl-D-glucosamine-6-phosphate. This reaction is catalyzed by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA), also referred to as GNA1. wikipedia.orgresearchgate.net The enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of GlcN-6-P. wikipedia.orgebi.ac.uk
The reaction proceeds through a proposed mechanism involving a nucleophilic attack by the amino group of GlcN-6-P on the acetyl-CoA's terminal carbonyl group. wikipedia.org This leads to the formation of a tetrahedral intermediate, which then resolves by releasing coenzyme A (CoA) as a leaving group, resulting in the formation of GlcNAc-6-P. wikipedia.org Human GNA1 has shown a relaxed donor specificity, capable of transferring acyl groups up to four carbons in length. nih.gov
Salvage Pathway Mechanisms
In addition to de novo synthesis, cells can recycle N-acetyl-D-glucosamine (GlcNAc) from the degradation of glycoproteins and other glycoconjugates, or from external sources. frontiersin.org This salvage pathway provides an alternative and energy-efficient route to produce GlcNAc-6-P.
The key step in the salvage pathway is the direct phosphorylation of GlcNAc at the C6 position to yield this compound. nih.gov This reaction is catalyzed by the enzyme N-acetyl-D-glucosamine kinase (NAGK). nih.govwikipedia.org NAGK utilizes ATP as the phosphate (B84403) donor for this conversion. acs.org In humans, NAGK is crucial for recycling GlcNAc and is implicated in various cellular processes. wikipedia.org Studies on rat liver and kidney NAGK have shown its high affinity for GlcNAc. nih.govportlandpress.com
Comparative Analysis of Biosynthetic Routes
Both the de novo and salvage pathways are critical for maintaining cellular UDP-GlcNAc homeostasis. The relative contribution of each pathway can vary depending on the cell type, developmental stage, and nutrient availability. nih.gov
While the core steps of the HBP and salvage pathways are conserved across many eukaryotes, there are notable variations. In prokaryotes, for instance, the acetylation step can occur after the phosphate group is transferred to the 1-carbon position, a process catalyzed by the bifunctional enzyme glmU. wikipedia.org In eukaryotes, however, the acetylation of glucosamine-6-phosphate by GNA occurs before the subsequent isomerization and uridylation steps that lead to UDP-GlcNAc. frontiersin.orgwikipedia.org
The regulation of these pathways is also complex. GFAT, the rate-limiting enzyme of the de novo pathway, is subject to feedback inhibition by UDP-GlcNAc, providing a mechanism to control the flux through the pathway in response to the end-product concentration. nih.gov Conversely, NAGK expression can be enhanced under nutrient-limited conditions, highlighting the importance of the salvage pathway when de novo synthesis may be constrained. nih.gov
The table below summarizes the key enzymes and reactions in the biosynthesis of this compound.
| Pathway | Starting Substrate(s) | Enzyme | Product |
| De Novo Synthesis (HBP) | Fructose-6-phosphate, L-glutamine | Glucosamine-6-phosphate Synthase (GFAT) | Glucosamine-6-phosphate |
| Glucosamine-6-phosphate, Acetyl-CoA | Glucosamine-6-phosphate N-acetyltransferase (GNA/GNA1) | This compound | |
| Salvage Pathway | N-acetyl-D-glucosamine, ATP | N-acetyl-D-glucosamine Kinase (NAGK) | This compound |
Prokaryotic Pathway Variations
In prokaryotes, the synthesis and role of this compound (GlcNAc-6-P) are intricately linked to two primary metabolic functions: the catabolism of externally acquired N-acetyl-D-glucosamine (GlcNAc) and the de novo biosynthesis of peptidoglycan precursors. The pathways vary significantly depending on the carbon source and the metabolic needs of the cell.
Catabolic Pathway from External N-acetyl-D-glucosamine
When GlcNAc is available in the environment, such as from the breakdown of chitin (B13524) or host-derived glycans, bacteria transport it into the cytoplasm and phosphorylate it to form GlcNAc-6-P. walshmedicalmedia.comasm.org This process serves as the primary route for generating GlcNAc-6-P for use as a carbon and nitrogen source. asm.orgnih.gov
Two distinct mechanisms for this initial step have been identified:
Phosphoenolpyruvate-dependent Phosphotransferase System (PTS): In many bacteria, including Escherichia coli, GlcNAc is transported and concurrently phosphorylated by a specific PTS transporter. nih.govnih.gov The enzyme II complex, encoded by the nagE gene, facilitates this uptake, directly yielding intracellular GlcNAc-6-P. nih.govresearchgate.net
Kinase-mediated Phosphorylation: An alternative route involves the transport of GlcNAc into the cell, followed by phosphorylation. The enzyme N-acetyl-D-glucosamine kinase (NagK) catalyzes this reaction, using ATP to phosphorylate GlcNAc to GlcNAc-6-P. researchgate.netnih.gov
Once formed, GlcNAc-6-P is channeled into central metabolism. This involves a two-step enzymatic process:
Deacetylation: The enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) hydrolyzes the acetyl group from GlcNAc-6-P, producing glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). wikipedia.orguniversiteitleiden.nlnih.gov
Deamination and Isomerization: Glucosamine-6-phosphate deaminase (NagB) then converts GlcN-6-P into fructose-6-phosphate, an intermediate of the glycolytic pathway. nih.govresearchgate.netuniversiteitleiden.nl
The genes for these catabolic enzymes are often organized into regulons, such as the nag regulon in E. coli. nih.govnih.govnih.gov In E. coli, the divergent nagE and nagBACD operons are controlled by the NagC repressor, with GlcNAc-6-P itself acting as an inducer of the regulon. nih.govnih.govresearchgate.net In other bacteria like Streptococcus mutans, a GntR-family transcriptional regulator, NagR, governs the expression of nagA and nagB. nih.govplos.orgnih.gov
De Novo Biosynthetic Pathway for Peptidoglycan
For the synthesis of the essential cell wall component peptidoglycan, bacteria require UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov The de novo pathway to this crucial precursor begins with the glycolytic intermediate fructose-6-phosphate. Significantly, the canonical prokaryotic pathway to UDP-GlcNAc bypasses the formation of GlcNAc-6-P as an intermediate. wikipedia.org
The key steps are as follows:
Fructose-6-phosphate is converted to glucosamine-6-phosphate (GlcN-6-P) by the enzyme GlcN-6-P synthase (GlmS), using glutamine as the amine donor. nih.govnih.govoup.comnih.gov This is the first committed step in this pathway. nih.govnih.gov
Phosphoglucosamine mutase (GlmM) then isomerizes GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). wikipedia.orgoup.com
Finally, a bifunctional enzyme, GlmU, which possesses both N-acetyltransferase and uridyltransferase activity, catalyzes the last two steps. It first acetylates GlcN-1-P to form N-acetyl-D-glucosamine-1-phosphate and subsequently reacts this product with UTP to yield UDP-GlcNAc. nih.govwikipedia.orgoup.com
This primary biosynthetic route is distinct from the catabolic pathway and highlights a key variation: in most prokaryotes, GlcNAc-6-P is not a direct intermediate in the de novo synthesis of UDP-GlcNAc. nih.govwikipedia.org This separation allows for independent regulation of cell wall synthesis and amino sugar catabolism.
Alternative Acetylation Pathway
A third, less common pathway involves the direct acetylation of GlcN-6-P to form GlcNAc-6-P. This reaction is catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA). wikipedia.orgontosight.aiontosight.ai While this enzyme is central to the hexosamine biosynthesis pathway in eukaryotes, its role in prokaryotes is less established. wikipedia.org For this pathway to proceed towards peptidoglycan synthesis, the newly formed GlcNAc-6-P would need to be isomerized to N-acetyl-D-glucosamine-1-phosphate by an N-acetylglucosamine-phosphate mutase (AGM). However, bacteria generally lack the AGM enzyme, making this pathway an unlikely primary route for peptidoglycan synthesis. nih.gov The presence of GNA activity in bacteria may be more relevant for specific metabolic contexts or in certain species, but the GlmS-GlmM-GlmU pathway remains the canonical route for de novo UDP-GlcNAc synthesis.
Interactive Data Tables
Key Enzymes in this compound Metabolism
| Enzyme Name | Gene Name(s) | Function | Pathway |
| N-acetylglucosamine-6-phosphate deacetylase | nagA | Deacetylates GlcNAc-6-P to GlcN-6-P | Catabolic |
| Glucosamine-6-phosphate deaminase | nagB | Converts GlcN-6-P to Fructose-6-P | Catabolic |
| N-acetylglucosamine-specific PTS transporter | nagE | Transports and phosphorylates GlcNAc to GlcNAc-6-P | Catabolic |
| N-acetyl-D-glucosamine kinase | nagK | Phosphorylates GlcNAc to GlcNAc-6-P | Catabolic |
| Glucosamine-6-phosphate synthase | glmS | Synthesizes GlcN-6-P from Fructose-6-P | Biosynthetic |
| Phosphoglucosamine mutase | glmM | Isomerizes GlcN-6-P to GlcN-1-P | Biosynthetic |
| N-acetylglucosamine-1-phosphate uridyltransferase/acetyltransferase | glmU | Synthesizes UDP-GlcNAc from GlcN-1-P | Biosynthetic |
| Glucosamine-6-phosphate N-acetyltransferase | gna1 (in yeast) | Acetylates GlcN-6-P to GlcNAc-6-P | Alternative |
Enzymology and Catalytic Mechanisms Involving N Acetyl D Glucosamine 6 Phosphate
N-acetylglucosamine-6-phosphate Deacetylase (NagA)
N-acetylglucosamine-6-phosphate deacetylase, commonly known as NagA, is a critical enzyme in the catabolism of amino sugars. wikipedia.org It is responsible for the deacetylation of N-acetyl-D-glucosamine-6-phosphate, a pivotal step in the metabolic pathway that channels this amino sugar into glycolysis and peptidoglycan recycling. wikipedia.orgnih.gov
Enzyme Classification and Nomenclature (EC 3.5.1.25, Amidohydrolase Superfamily)
NagA is systematically classified under the Enzyme Commission (EC) number 3.5.1.25 . wikipedia.orgqmul.ac.ukgenome.jp This classification places it in the hydrolase category, specifically acting on carbon-nitrogen bonds other than peptide bonds, in linear amides. genome.jp The enzyme is a member of the extensive amidohydrolase superfamily , a large group of enzymes, the majority of which are metalloenzymes that utilize a TIM barrel structure. wikipedia.org Members of this superfamily are vital for various metabolic processes, including nucleotide and amino acid metabolism, as well as the biodegradation of various compounds. wikipedia.org
The systematic name for this enzyme is this compound amidohydrolase. wikipedia.orgqmul.ac.uk It is also known by several other names, including:
Acetylglucosamine phosphate (B84403) deacetylase wikipedia.orgqmul.ac.uk
Acetylaminodeoxyglucosephosphate acetylhydrolase wikipedia.orgqmul.ac.uk
2-acetamido-2-deoxy-D-glucose-6-phosphate amidohydrolase wikipedia.orgqmul.ac.uk
| Category | Information | References |
|---|---|---|
| EC Number | 3.5.1.25 | wikipedia.orgqmul.ac.ukgenome.jp |
| Systematic Name | This compound amidohydrolase | wikipedia.orgqmul.ac.uk |
| Other Names | Acetylglucosamine phosphate deacetylase | wikipedia.orgqmul.ac.uk |
| Acetylaminodeoxyglucosephosphate acetylhydrolase | ||
| 2-acetamido-2-deoxy-D-glucose-6-phosphate amidohydrolase | ||
| Enzyme Superfamily | Amidohydrolase | wikipedia.org |
Catalytic Reaction: Hydrolysis of GlcNAc-6P to Glucosamine-6-phosphate and Acetate (B1210297)
The primary catalytic function of NagA is the hydrolysis of the N-acetyl group from this compound (GlcNAc-6P). nih.govnih.gov This reaction yields two products: D-glucosamine-6-phosphate (GlcN-6P) and acetate. qmul.ac.uknih.govresearchgate.net The chemical equation for this reaction is:
N-acetyl-D-glucosamine 6-phosphate + H₂O ⇌ D-glucosamine 6-phosphate + acetate qmul.ac.uk
This deacetylation is the first committed step in the pathway for the utilization of GlcNAc-6P as a source of carbon and nitrogen. nih.govnih.gov The resulting GlcN-6P can then enter central metabolic pathways, such as glycolysis, after further enzymatic conversion. wikipedia.org
Enzyme Structure and Active Site Characteristics
The structural and functional properties of NagA have been elucidated through X-ray crystallography and other biophysical techniques, revealing a sophisticated architecture tailored for its specific catalytic role. nih.gov
NagA typically exists as a homodimer, meaning it is composed of two identical protein subunits. wikipedia.orgnih.gov Each subunit is organized into two domains. The larger of these domains possesses a (β/α)₈ barrel structural fold, also known as a TIM barrel. wikipedia.orgnih.gov This common protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. nih.gov The active site of the enzyme is located within this TIM barrel. wikipedia.orgnih.gov The dimeric interface is formed by the interaction between the TIM barrel domains of the two neighboring subunits. wikipedia.org
A key feature of the NagA active site is the presence of a metal-binding site. wikipedia.org Amidohydrolase superfamily members can bind one, two, or three divalent metal ions. wikipedia.org NagA enzymes from different bacterial sources exhibit variability in their metal requirements. For instance, NagA from Escherichia coli contains a single zinc ion (Zn²⁺) in its active site, classifying it as a mononuclear metalloenzyme. wikipedia.orgnih.gov In contrast, NagA from Bacillus subtilis and Mycobacterium smegmatis possess binuclear metal centers, meaning they bind two divalent metal ions. wikipedia.orgnih.govnih.gov These metal ions can include iron (Fe²⁺), zinc (Zn²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), and manganese (Mn²⁺). wikipedia.orgnih.gov The divalent cations are crucial for both the catalytic activity and structural stability of the enzyme. nih.gov They are typically coordinated by histidine and aspartate residues within the active site. The metal ion plays a direct role in catalysis by polarizing the carbonyl group of the substrate, making it more susceptible to nucleophilic attack. nih.gov
| Organism | Metal Site Architecture | Primary Metal Ion(s) | References |
|---|---|---|---|
| Escherichia coli | Mononuclear | Zn2+ | wikipedia.orgnih.gov |
| Bacillus subtilis | Binuclear | Fe2+ | nih.gov |
| Mycobacterium smegmatis | Binuclear | Not specified, but requires two divalent cations | wikipedia.orgnih.gov |
The catalytic mechanism of NagA relies on the precise positioning and chemical properties of specific amino acid residues within the active site. In E. coli NagA, two residues, Asp-273 and His-143 , are of particular importance. nih.gov
Asp-273 : This aspartate residue is strictly conserved across the amidohydrolase superfamily. nih.gov It functions as a general base, abstracting a proton from a metal-bound water molecule to generate a hydroxide (B78521) ion. This hydroxide ion then acts as the nucleophile, attacking the carbonyl carbon of the substrate's acetyl group. Subsequently, Asp-273 acts as a proton donor, protonating the nitrogen of the leaving amine group to facilitate the cleavage of the C-N bond. wikipedia.orgnih.gov
His-143 : This histidine residue, along with the divalent metal ion, helps to polarize the carbonyl group of the substrate, thereby activating it for the nucleophilic attack. nih.gov
Unique Features in Mycobacterial NagA (e.g., Cysteine Residue)
The this compound deacetylase (NagA) found in mycobacteria, such as Mycobacterium tuberculosis, exhibits distinct structural features that differentiate it from its homologs in other organisms. nih.govnih.gov A prominent unique characteristic is the presence of a cysteine residue located on a flexible loop that covers the active site. nih.govnih.gov This feature is specific to mycobacterial NagA enzymes. nih.gov
Structural analyses of NagA from close relatives of M. tuberculosis, namely Mycobacterium smegmatis (MSNagA) and Mycobacterium marinum (MMNagA), have provided significant insights into this distinction. nih.gov X-ray crystallography has revealed that this particular cysteine residue is part of a dynamic loop region that occludes the enzyme's active site. nih.govnih.gov The strategic location of this cysteine suggests it could play a role in modulating substrate access or catalysis. Furthermore, its uniqueness to mycobacteria makes it a potential subsite for the development of targeted inhibitors against these pathogens. nih.gov The targeting of essential cysteine residues within enzymes is a promising strategy for developing anti-mycobacterial agents, as these residues can be crucial for catalysis, protein structure, and redox modulation. mdpi.commanchester.ac.uk
Unlike the NagA enzyme from E. coli, which has a mononuclear metal-binding site, mycobacterial NagA enzymes possess a binuclear metal-binding site within their active center. nih.gov This binuclear site, typically containing iron and zinc, is essential for both the catalytic activity and the structural integrity of the enzyme. nih.gov
Table 1: Unique Characteristics of Mycobacterial NagA
| Feature | Description | Significance | Source(s) |
| Cysteine Residue | Located on a flexible loop that occludes the active site. | Unique to mycobacteria; may serve as a target for specific inhibitors. | nih.govnih.gov |
| Metal-Binding Site | Contains a binuclear (two-metal) center, typically occupied by iron and zinc. | Essential for catalytic function and maintaining the enzyme's structural stability. | nih.gov |
| Potential as Drug Target | NagA is a key enzyme in the pathway for generating essential amino-sugar precursors for cell wall biosynthesis in M. tuberculosis. | Inhibition of NagA could disrupt a critical metabolic pathway absent in humans. | nih.govnih.govmdpi.com |
Proposed Catalytic Mechanism
The deacetylation of this compound (GlcNAc-6-P) by NagA enzymes is a hydrolytic reaction that proceeds through a well-defined catalytic mechanism. wikipedia.orgnih.gov As metalloenzymes, NagA homologs utilize one or two divalent metal ions as cofactors to facilitate the reaction. nih.govnih.gov The proposed mechanism involves the activation of the substrate and a water molecule by the active site components, leading to the cleavage of the amide bond. wikipedia.orgnih.gov
Metal ions are critical for the biological function of many enzymes, where they can act as Lewis acids, structural regulators, or redox centers. nih.gov In NagA enzymes, divalent metal ions, located in the active site, play a crucial role in activating the GlcNAc-6-P substrate for catalysis. nih.govnih.gov Many metalloenzymes use redox-inert metal ions to stabilize negative charges and activate substrates due to their Lewis acid properties. mdpi.com
In binuclear metal-containing NagA, such as the enzyme from Bacillus subtilis, the two metal ions (predominantly iron) are believed to be directly involved in substrate binding and catalysis. nih.gov One of the metal ions is proposed to coordinate with and stabilize the carbonyl oxygen of the substrate's acetyl group. nih.gov This interaction polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. numberanalytics.com The metal ions are held in place by conserved amino acid residues and are essential for maintaining the enzyme's structure; their removal leads to unfolding and a loss of catalytic activity. nih.gov
The catalytic mechanism proceeds via a nucleophilic attack on the activated carbonyl carbon of the substrate. wikipedia.orgnih.gov A nucleophile is a chemical species that donates an electron pair to form a covalent bond with an electrophile. numberanalytics.comyoutube.com In the NagA-catalyzed reaction, the nucleophile is a water molecule that is itself activated by coordination to the metal center. nih.govwikipedia.org
The proposed mechanism suggests that a water molecule or a hydroxide ion, coordinated to the metal ions in the active site, performs the nucleophilic attack. wikipedia.orgnih.gov In some models, such as for the B. subtilis enzyme, this is described as an Fe-bridged hydroxide. nih.gov A strictly conserved aspartic acid residue (Asp-273) is proposed to act as a general base, abstracting a proton from the metal-coordinated water molecule to generate a more potent hydroxide ion nucleophile. wikipedia.org This hydroxide then attacks the carbonyl group of the GlcNAc-6-P substrate. wikipedia.orgnih.gov
The nucleophilic attack by the hydroxide ion on the electrophilic carbonyl carbon of the acetyl group leads to the formation of a transient, high-energy tetrahedral intermediate. nih.govresearchgate.net In this intermediate state, the carbonyl carbon transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) geometry.
The negatively charged oxygen of the former carbonyl group (now an oxyanion) is stabilized by its interaction with one of the positively charged metal ions in the active site. nih.gov This stabilization of the transition state is a key feature of enzyme catalysis. The tetrahedral intermediate is unstable and rapidly collapses. This collapse is driven by the reformation of the carbonyl double bond, which results in the cleavage of the C-N amide bond. nih.gov
The cleavage of the C-N bond is the central chemical event in the deacetylation reaction. nih.govnih.gov The collapse of the tetrahedral intermediate is coupled with proton transfer steps that facilitate the departure of the leaving group. nih.govrsc.org A conserved aspartate residue, which initially may have activated the water molecule, is proposed to act as a proton donor. nih.gov
This acidic residue donates a proton to the nitrogen atom of the glucosamine-6-phosphate moiety as the C-N bond breaks. nih.gov This protonation neutralizes the developing negative charge on the nitrogen, making the amino group a better leaving group and facilitating the final separation of the products: acetate and D-glucosamine-6-phosphate. wikipedia.orgnih.gov The concerted actions of nucleophilic attack, intermediate stabilization, and proton transfer underscore the efficiency of the enzyme's catalytic cycle. princeton.edu
Potential rate-limiting steps in the NagA catalytic cycle could include:
Chemical Transformation: The chemical steps of C-N bond cleavage, involving the formation and collapse of the tetrahedral intermediate, are often the slowest part of an enzyme-catalyzed reaction. youtube.com The energy barrier for this transformation could be the principal determinant of the turnover rate.
Conformational Changes: Changes in the enzyme's conformation, such as the movement of the flexible loop observed in mycobacterial NagA, could also be rate-limiting if they are required for substrate binding or product release. nih.gov
Without specific experimental data on the pre-steady-state and steady-state kinetics of the NagA reaction, any discussion of the rate-limiting step remains a consideration of these possibilities.
Table 2: Summary of Proposed Catalytic Steps for NagA
| Step | Description | Key Components | Source(s) |
| 1. Substrate Binding & Activation | This compound binds to the active site. A metal ion coordinates to the carbonyl oxygen, increasing the carbonyl carbon's electrophilicity. | Binuclear metal center (e.g., Fe²⁺, Zn²⁺) | nih.govnih.gov |
| 2. Nucleophile Generation | A conserved aspartate residue acts as a base, activating a metal-coordinated water molecule to form a hydroxide ion. | Aspartic acid, Water, Metal ion | wikipedia.orgnih.gov |
| 3. Nucleophilic Attack | The generated hydroxide ion attacks the activated carbonyl carbon of the acetyl group. | Hydroxide ion | wikipedia.orgnih.gov |
| 4. Tetrahedral Intermediate | A transient tetrahedral oxyanion intermediate is formed and stabilized by a metal ion. | Tetrahedral intermediate, Metal ion | nih.govresearchgate.net |
| 5. Intermediate Collapse & C-N Cleavage | The intermediate collapses, reforming the carbonyl group of acetate and breaking the C-N bond. | - | nih.gov |
| 6. Protonation & Product Release | The aspartate residue protonates the nitrogen of the leaving group. Acetate and D-glucosamine-6-phosphate are released. | Aspartic acid | wikipedia.orgnih.gov |
Substrate Specificity and Analog Reactivity
The enzyme this compound deacetylase (NagA), classified under EC 3.5.1.25, plays a crucial role in the catabolism of N-acetyl-D-glucosamine. wikipedia.orggenome.jp It catalyzes the hydrolysis of the N-acetyl group from this compound, yielding D-glucosamine-6-phosphate and acetate. wikipedia.orguniprot.org This reaction is a key step in preparing the amino sugar for entry into the glycolytic pathway. nih.gov The substrate specificity of NagA is not strictly limited to its primary substrate, and it can process various analogs, providing insights into its catalytic mechanism.
N-Trifluoroacetyl-D-glucosamine-6-phosphate Hydrolysis
Studies on the NagA enzyme from Escherichia coli have demonstrated its ability to hydrolyze N-trifluoroacetyl-D-glucosamine-6-phosphate. uniprot.org In fact, this analog is hydrolyzed at a rate 26-fold faster than the natural substrate, this compound. nih.govnih.gov This significant increase in reaction rate suggests that the formation or collapse of the tetrahedral intermediate is the rate-limiting step in the catalytic mechanism of NagA. nih.govnih.gov The strong electron-withdrawing nature of the trifluoromethyl group in the analog likely facilitates the nucleophilic attack on the carbonyl carbon of the acetyl group, thereby accelerating the hydrolysis.
Glucosamine-6-phosphate N-acetyltransferase (GNA/GNA1)
Glucosamine-6-phosphate N-acetyltransferase (GNA), also known as GNA1, is a key enzyme in the hexosamine biosynthesis pathway, which is responsible for the production of UDP-N-acetylglucosamine. wikipedia.orgresearchgate.net
Enzyme Classification and Nomenclature (EC 2.3.1.4)
Glucosamine-6-phosphate N-acetyltransferase is systematically classified as EC 2.3.1.4. wikipedia.orgenzyme-database.orggenome.jp This classification places it in the family of transferases, specifically the acyltransferases. wikipedia.org The systematic name for this enzyme is acetyl-CoA:D-glucosamine-6-phosphate N-acetyltransferase. wikipedia.orgenzyme-database.org It is also known by several other common names, including phosphoglucosamine transacetylase, glucosamine-6-phosphate acetylase, and N-acetylglucosamine-6-phosphate synthase. enzyme-database.orggenome.jpnih.gov
Catalytic Reaction: Transfer of Acetyl Group from Acetyl-CoA to Glucosamine-6-phosphate
GNA1 catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the amino group of D-glucosamine-6-phosphate. wikipedia.orgresearchgate.netnih.gov This reaction yields this compound and coenzyme A (CoA). enzyme-database.orggenome.jp This acetylation step is crucial for the subsequent synthesis of UDP-N-acetylglucosamine, a vital precursor for the biosynthesis of glycoproteins, glycolipids, and chitin (B13524). researchgate.netyeastgenome.org
Acetyl-CoA + D-Glucosamine 6-phosphate ⇌ CoA + N-Acetyl-D-glucosamine 6-phosphate enzyme-database.orggenome.jp
Reaction Mechanism: Nucleophilic Attack and Covalent Adduct Formation
The catalytic mechanism of GNA1 involves a direct nucleophilic attack of the primary amine of D-glucosamine-6-phosphate on the carbonyl carbon of the acetyl group of acetyl-CoA. wikipedia.org This attack leads to the formation of a tetrahedral intermediate. wikipedia.org Subsequently, the intermediate collapses, resulting in the transfer of the acetyl group to the glucosamine-6-phosphate and the release of CoA as a leaving group. wikipedia.org Studies using a pseudo-substrate, glucose-6-phosphate, have provided direct evidence for this nucleophilic attack mechanism and have given insights into the protonation of the thiolate leaving group. nih.gov The reaction does not appear to involve a covalent enzyme-substrate intermediate, but rather proceeds through a direct transfer mechanism.
Glucosamine-6-phosphate Deaminase (NagB/GNPDA)
Glucosamine-6-phosphate deaminase, also known as NagB or GNPDA, is a crucial enzyme in amino sugar metabolism.
Enzyme Classification (EC 3.5.99.6, Aldose-Ketose Isomerases)
Glucosamine-6-phosphate deaminase is classified as a hydrolase, specifically one that acts on carbon-nitrogen bonds other than peptide bonds. wikipedia.org Its systematic name is 2-amino-2-deoxy-D-glucose-6-phosphate aminohydrolase (ketol-isomerizing). wikipedia.orggenome.jp The enzyme is assigned the EC number EC 3.5.99.6 . wikipedia.orguniprot.orguniprot.orguniprot.org Historically, it was also classified under EC 5.3.1.10, but this has since been transferred to EC 3.5.99.6. genome.jpnih.gov This enzyme is also considered a member of the aldose-ketose isomerase family due to the nature of the reaction it catalyzes. nih.govnih.gov
Catalytic Reaction: Reversible Conversion of Glucosamine-6-phosphate to Fructose-6-phosphate (B1210287) and Ammonium (B1175870)
NagB catalyzes the reversible isomerization and deamination of glucosamine-6-phosphate (GlcN6P) to produce fructose-6-phosphate (F6P) and ammonium (NH₄⁺). uniprot.orgresearchgate.netfrontiersin.org This reaction is a key step in the metabolic pathway for utilizing N-acetylglucosamine. nih.govresearchgate.net The reaction can be summarized as follows:
D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₃ wikipedia.org
The mechanism involves ring opening and an aldose-ketose type of isomerization. genome.jp The enzyme converts the -CH(-NH₂)-CH=O group of glucosamine (B1671600) 6-phosphate into a -C(=NH)-CH₂-OH group, which then undergoes hydrolysis to yield fructose (B13574) 6-phosphate and ammonia (B1221849). genome.jp
| Substrate(s) | Product(s) | Enzyme | Reaction Type |
|---|---|---|---|
| D-glucosamine 6-phosphate, H₂O | D-fructose 6-phosphate, Ammonium | NagB/GNPDA | Reversible Isomerization-Deamination |
Allosteric Activation by this compound
In many organisms, such as Escherichia coli, NagB is an allosteric enzyme. nih.govcurie.fr Its activity is significantly enhanced by the binding of an allosteric activator, This compound (GlcNAc-6P) . uniprot.orgnih.govnih.govresearchgate.net GlcNAc-6P is not a substrate for NagB but its presence increases the enzyme's catalytic efficiency. genome.jpresearchgate.net This allosteric regulation is a key control point in amino sugar metabolism. curie.fr When N-acetylglucosamine is available, its conversion to GlcNAc-6P not only provides the substrate for the pathway but also activates NagB, thereby increasing the flux through the pathway. nih.govresearchgate.net In the absence of this allosteric activator, the enzyme exhibits significantly lower activity. uniprot.org
UDP-N-acetyl-D-glucosamine 6-Dehydrogenase (WbpA)
UDP-N-acetyl-D-glucosamine 6-dehydrogenase, or WbpA, is an oxidoreductase involved in the biosynthesis of bacterial surface polysaccharides.
Role in O-Antigen Biosynthesis in Pseudomonas aeruginosa
WbpA is an essential enzyme in the biosynthesis of the O-antigen component of lipopolysaccharide (LPS) in Pseudomonas aeruginosa, particularly in serotype O5. uniprot.orgnih.govresearchgate.net The O-antigen is a major component of the outer membrane of Gram-negative bacteria and is crucial for their virulence and interaction with the host immune system. WbpA catalyzes the oxidation of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to form UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA). uniprot.orgnih.govresearchgate.net This product is a precursor for the synthesis of the unusual sugars found in the O-antigen of this bacterium. nih.govresearchgate.net
| Enzyme | Organism | Function | Coenzyme |
|---|---|---|---|
| WbpA | Pseudomonas aeruginosa | O-Antigen Biosynthesis | NAD⁺ |
Kinetic Characterization and Oligomerization State
The enzymatic reactions involving this compound are tightly regulated and catalyzed by enzymes with distinct kinetic properties and oligomeric structures. Key enzymes in its metabolic pathway include this compound deacetylase (NagA) and N-acetyl-D-glucosamine kinase.
This compound deacetylase (NagA)
NagA catalyzes the hydrolysis of this compound to D-glucosamine-6-phosphate and acetate. nih.gov This reaction is a critical step in the catabolism of N-acetyl-D-glucosamine and in the recycling of cell wall components. nih.gov
The table below summarizes the kinetic parameters of E. coli NagA when reconstituted with different divalent metal ions.
| Metal Ion | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| Zn2+ | 31 ± 1 | 0.18 ± 0.02 | 1.7 x 105 |
| Co2+ | 35 ± 1 | 0.11 ± 0.01 | 3.2 x 105 |
| Mn2+ | 20 ± 1 | 0.31 ± 0.04 | 6.5 x 104 |
| Ni2+ | 8.3 ± 0.2 | 0.17 ± 0.02 | 4.9 x 104 |
| Cd2+ | 2.0 ± 0.1 | 0.13 ± 0.02 | 1.5 x 104 |
| Fe2+ | 1.1 ± 0.1 | 0.28 ± 0.05 | 3.9 x 103 |
Oligomerization State: NagA from E. coli exists as a tetramer in its active form. nih.gov However, the enzyme from other organisms can show different oligomeric structures. For instance, NagA from Mycobacterium smegmatis is a homodimeric enzyme. wikipedia.org Each subunit in these structures typically contains a (β/α)₈-barrel, also known as a TIM barrel, which houses the active site. wikipedia.org
N-acetyl-D-glucosamine Kinase
N-acetyl-D-glucosamine kinase catalyzes the phosphorylation of N-acetyl-D-glucosamine to yield this compound.
Kinetic Characterization: Studies on the kinase from rat liver and kidney have shown that the enzyme can phosphorylate other sugars, though with lower affinity. nih.govnih.gov The enzyme exhibits non-Michaelian kinetics with respect to its primary substrate, N-acetyl-D-glucosamine, but follows normal Michaelis-Menten kinetics for N-acetyl-D-mannosamine and D-glucose. nih.govnih.gov The activity of the kinase is strongly inhibited by the product ADP. nih.govnih.gov
The table below presents the apparent Michaelis constants (Km) for various substrates of N-acetyl-D-glucosamine kinase from rat liver and kidney. nih.govnih.gov
| Substrate | Apparent Km (mM) - Liver Enzyme | Apparent Km (mM) - Kidney Enzyme |
|---|---|---|
| N-acetyl-D-glucosamine | 0.06 | 0.04 |
| N-acetyl-D-mannosamine | 0.95 | 1.0 |
| D-glucose | 600 | 410 |
Oligomerization State: The N-acetyl-D-glucosamine kinases isolated from rat liver and kidney are dimeric enzymes. nih.govnih.gov Under standard assay conditions, these enzymes display a pH-dependent lag phase before reaching a steady state. This behavior is thought to be caused by the reversible dissociation of the active dimeric form. nih.govnih.gov
Metabolic Roles and Interconnections of N Acetyl D Glucosamine 6 Phosphate
Integration into Core Metabolic Pathways
N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) is a key intermediate that connects amino sugar metabolism with central carbon metabolism. Its metabolic fate is largely determined by the cellular needs, directing it towards either energy production or the synthesis of other essential molecules.
Contribution to Glycolysis via Fructose-6-phosphate (B1210287)
A primary route for the catabolism of GlcNAc-6-P involves its conversion to fructose-6-phosphate, a key intermediate in the glycolytic pathway. mdpi.com This process occurs in a series of enzymatic steps:
Deacetylation: The first step is the deacetylation of GlcNAc-6-P by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate (B1210297). wikipedia.orgnih.gov
Deamination and Isomerization: Subsequently, glucosamine-6-phosphate deaminase (NagB) catalyzes the deamination and isomerization of GlcN-6-P to generate fructose-6-phosphate. mdpi.comasm.org
Once formed, fructose-6-phosphate directly enters the glycolytic pathway, where it is further metabolized to pyruvate. wikipedia.org This process generates ATP, the primary energy currency of the cell, and provides precursors for the citric acid cycle. wikipedia.org The entry of GlcNAc-6-P into glycolysis is a critical mechanism for utilizing N-acetylglucosamine as a carbon and energy source, particularly in organisms that can metabolize this amino sugar. mdpi.com
The regulation of this pathway is tightly controlled. For instance, GlcN-6-P and fructose-6-phosphate can act as allosteric inhibitors of NagA, preventing the excessive deacetylation of GlcNAc-6-P. wikipedia.org This feedback mechanism ensures that the flow of metabolites through this pathway is balanced with the cell's metabolic demands.
Connection to Lipid, Amino Acid, and Nucleotide Metabolism
The metabolic journey of this compound extends beyond glycolysis, intersecting with the metabolism of lipids, amino acids, and nucleotides. nih.gov The conversion of GlcNAc-6-P to fructose-6-phosphate and its subsequent entry into glycolysis and the citric acid cycle provides the carbon skeletons necessary for the synthesis of various biomolecules.
The product of GlcNAc-6-P metabolism, UDP-N-acetylglucosamine (UDP-GlcNAc), is a crucial precursor for the synthesis of glycolipids. wikipedia.orgnih.gov Furthermore, the amidohydrolase superfamily, to which the enzyme NagA belongs, plays a significant role in both amino acid and nucleotide metabolism. wikipedia.org The catabolism of amino sugars like N-acetylglucosamine can also serve as a source of nitrogen for the cell. asm.org
Precursor for Key Biomacromolecules
This compound is a fundamental building block for the synthesis of several essential biomacromolecules, particularly in bacteria and fungi.
Cell Wall Peptidoglycan Biosynthesis in Bacteria
In bacteria, GlcNAc-6-P is a critical precursor for the synthesis of peptidoglycan, the major structural component of the bacterial cell wall. wikipedia.orgnih.gov The process begins with the conversion of GlcNAc-6-P to glucosamine-6-phosphate (GlcN-6-P) by the enzyme NagA. wikipedia.org GlcN-6-P is then converted to glucosamine-1-phosphate by phosphoglucosamine mutase (GlmM). wikipedia.org Following this, a bifunctional enzyme, GlmU, catalyzes both the acetylation of glucosamine-1-phosphate to form N-acetylglucosamine-1-phosphate and its subsequent reaction with UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgwikipedia.orgyoutube.com
UDP-GlcNAc is the direct precursor for the repeating disaccharide unit of peptidoglycan, which consists of alternating residues of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). wikipedia.orgnih.gov This intricate process, which is vital for bacterial survival, underscores the central role of GlcNAc-6-P in maintaining cell wall integrity. nih.govnih.gov
Lipopolysaccharide Synthesis
This compound also contributes to the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov The precursor molecule, UDP-N-acetylglucosamine, derived from GlcNAc-6-P, is utilized by enzymes such as lipopolysaccharide N-acetylglucosaminyltransferase to incorporate N-acetylglucosamine into the growing LPS molecule. wikipedia.org This process is essential for the structural integrity and function of the outer membrane. nih.gov
Chitin (B13524) Biosynthesis in Fungi
In fungi, this compound is a key intermediate in the biosynthesis of chitin, a structural polysaccharide that is a major component of the fungal cell wall. wikipedia.orgnih.gov The pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, which is then acetylated by glucosamine-6-phosphate acetyltransferase (GNA1) to form GlcNAc-6-P. nih.gov
Subsequently, phosphoacetylglucosamine mutase (AGM-1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate. nih.gov This is then converted to UDP-N-acetylglucosamine, the substrate for chitin synthase enzymes, which polymerize it into long chains of chitin. nih.govusda.gov Chitin provides structural support and protection to the fungal cell. mdpi.com
Synthesis of Glycosaminoglycans, Proteoglycans, and Glycolipids
This compound (GlcNAc-6-P) is a pivotal intermediate in the biosynthesis of essential complex carbohydrates, including glycosaminoglycans (GAGs), proteoglycans, and glycolipids. Its central role lies in its position as a precursor for the activated sugar nucleotide, UDP-N-acetylglucosamine (UDP-GlcNAc), which is a fundamental building block for these macromolecules. wikipedia.orgnih.govmdpi.com
The pathway begins with the conversion of GlcNAc-6-P to N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P). This isomerization is catalyzed by the enzyme phosphoacetylglucosamine mutase (PGM3 in humans, also known as Agm1). nih.govnih.gov Subsequently, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with uridine (B1682114) triphosphate (UTP), yielding UDP-GlcNAc. nih.govnih.gov
UDP-GlcNAc, along with UDP-N-acetylgalactosamine (UDP-GalNAc) derived from it, serves as the direct donor of N-acetylglucosamine and N-acetylgalactosamine residues for the elongation of GAG chains by various glycosyltransferases. nih.govuq.edu.au These GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, are typically attached to core proteins to form proteoglycans. wikipedia.orgmdpi.comnih.gov These proteoglycans are integral components of the extracellular matrix and cell surfaces, playing critical roles in tissue structure and signaling. nih.govnih.gov Similarly, UDP-GlcNAc is essential for the synthesis of the glycan portions of glycolipids, which are important constituents of cell membranes. wikipedia.orgwikiwand.com
The synthesis of these complex molecules is tightly regulated. For instance, UDP-GlcNAc can act as a feedback inhibitor of the hexosamine biosynthesis pathway (HBP) by allosterically inhibiting the first and rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govuq.edu.au This regulation ensures that the production of these crucial building blocks is matched with the cell's metabolic state and structural requirements.
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Phosphoacetylglucosamine mutase (PGM3/Agm1) | This compound (GlcNAc-6-P) | N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P) | Isomerizes the phosphate (B84403) group from the 6th to the 1st carbon. nih.govnih.gov |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1-P), UTP | UDP-N-acetylglucosamine (UDP-GlcNAc) | Activates GlcNAc-1-P to a sugar nucleotide for glycosylation reactions. nih.govnih.gov |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate | Rate-limiting enzyme of the hexosamine biosynthesis pathway, subject to feedback inhibition by UDP-GlcNAc. nih.govuq.edu.au |
N-linked Glycosylation and GPI-Anchored Proteins
This compound is indispensable for two critical types of protein modification: N-linked glycosylation and the formation of glycosylphosphatidylinositol (GPI) anchors. Both processes rely on the availability of UDP-GlcNAc, which is synthesized from GlcNAc-6-P. nih.gov
In N-linked glycosylation , a complex oligosaccharide precursor is assembled on a lipid carrier (dolichol phosphate) on the membrane of the endoplasmic reticulum (ER). youtube.com The synthesis of this precursor is initiated by the transfer of GlcNAc residues from UDP-GlcNAc. youtube.com This precursor is then transferred en bloc to specific asparagine residues of nascent polypeptide chains. nih.gov This modification is crucial for proper protein folding, stability, trafficking, and function. youtube.com Further modifications of the N-glycan structure occur in the ER and Golgi apparatus, often involving additional GlcNAc residues transferred by specific N-acetylglucosamine transferases. youtube.com
GPI-anchored proteins are a class of eukaryotic proteins attached to the cell membrane via a glycolipid anchor. sigmaaldrich.com The core structure of the GPI anchor contains a non-acetylated glucosamine (B1671600) residue linked to a phosphatidylinositol (PI) moiety. sigmaaldrich.comnih.gov The biosynthesis of the GPI anchor begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine from UDP-GlcNAc to PI, forming GlcNAc-PI. nih.gov A key subsequent step is the de-N-acetylation of GlcNAc-PI to form glucosamine-PI (GlcN-PI), a universal hallmark of the GPI-anchor pathway. nih.gov This entire prefabricated anchor is then transferred to the C-terminus of a target protein in the ER lumen, tethering it to the membrane. youtube.com GPI anchors are important for protein trafficking, cell adhesion, and cell surface protection. sigmaaldrich.comyoutube.com
Recycling of Cell Wall Murein
In bacteria, this compound is a key intermediate in the efficient recycling of the cell wall, a process vital for bacterial growth and integrity. drugbank.comnih.gov The bacterial cell wall is primarily composed of peptidoglycan (also known as murein), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. nih.gov During growth and division, significant portions of the cell wall are broken down, and the components are salvaged and reutilized. drugbank.comasm.org
The breakdown products, such as the disaccharide GlcNAc-anhydro-MurNAc, are transported into the cytoplasm. asm.org Here, enzymes cleave the disaccharide, releasing free GlcNAc and anhydro-MurNAc. nih.govnih.gov The free GlcNAc is then phosphorylated by the enzyme N-acetyl-d-glucosamine kinase (NagK) to form this compound (GlcNAc-6-P). drugbank.comasm.org
Concurrently, anhydro-MurNAc is also converted in a multi-step pathway to GlcNAc-6-P. nih.gov This involves phosphorylation by anhydro-N-acetylmuramic acid kinase (AnmK) to yield MurNAc-6-phosphate, followed by the action of an etherase (MurQ) which cleaves the D-lactyl ether bond to produce GlcNAc-6-P. nih.govnih.gov
This pool of GlcNAc-6-P, derived from both recycled GlcNAc and MurNAc, can then be channeled back into the synthesis of new cell wall precursors. nih.gov It is deacetylated by GlcNAc-6-P deacetylase (NagA) to glucosamine-6-phosphate (GlcN-6-P), which is then converted to UDP-GlcNAc, the essential precursor for peptidoglycan synthesis. wikipedia.orgnih.gov This recycling pathway is remarkably efficient, allowing bacteria to conserve significant energy and resources. nih.gov
| Recycled Component | Enzyme | Reaction | Significance |
|---|---|---|---|
| N-acetylglucosamine (GlcNAc) | N-acetyl-d-glucosamine kinase (NagK) | GlcNAc → GlcNAc-6-P | Phosphorylates recycled GlcNAc to enter the central pathway. drugbank.comasm.org |
| 1,6-anhydro-N-acetylmuramic acid (anhMurNAc) | Anhydro-N-acetylmuramic acid kinase (AnmK) & MurQ Etherase | anhMurNAc → MurNAc-6-P → GlcNAc-6-P | Converts the muramic acid component into the common intermediate GlcNAc-6-P. nih.gov |
| This compound (GlcNAc-6-P) | GlcNAc-6-P deacetylase (NagA) | GlcNAc-6-P → Glucosamine-6-phosphate (GlcN-6-P) | Directs the recycled sugar towards the synthesis of new cell wall precursors. wikipedia.orgnih.gov |
Carbon and Nitrogen Assimilation
This compound serves as a critical metabolic hub, linking the assimilation of the amino sugar GlcNAc to central carbon and nitrogen metabolism. nih.govnih.gov Organisms that can utilize GlcNAc as a nutrient source, such as many bacteria and some fungi, degrade it through pathways where GlcNAc-6-P is a key intermediate. nih.govnih.govresearchgate.net
After its formation from the phosphorylation of GlcNAc, GlcNAc-6-P is deacetylated by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) to yield glucosamine-6-phosphate (GlcN-6-P) and acetate. nih.govresearchgate.net This step is crucial as it separates the acetyl group (carbon source) from the amino sugar backbone.
The resulting GlcN-6-P can then be deaminated by glucosamine-6-phosphate deaminase (NagB), which converts it into fructose-6-phosphate and releases the amino group as ammonia (B1221849). nih.gov Fructose-6-phosphate is a central glycolytic intermediate and can be readily catabolized to generate energy (ATP) and reducing equivalents, or used as a precursor for various biosynthetic pathways. The released ammonia can be assimilated into the cell's nitrogen pool, for example, through the synthesis of amino acids like glutamate (B1630785) and glutamine. nih.gov
Therefore, the metabolism of GlcNAc via GlcNAc-6-P provides the cell with:
Carbon: from both the glucose backbone (which enters glycolysis as fructose-6-phosphate) and the acetyl group.
Nitrogen: from the amino group, which is released as ammonia. nih.gov
In some bacteria, NagA is essential for growth when GlcNAc is the sole carbon source, highlighting the importance of the GlcNAc-6-P deacetylation step for assimilation. nih.govresearchgate.net The ability to utilize GlcNAc, the monomer of the abundant biopolymer chitin, is ecologically significant, allowing organisms to tap into a major reservoir of carbon and nitrogen in the biosphere. nih.govnih.gov
Regulation of N Acetyl D Glucosamine 6 Phosphate Metabolism
Transcriptional Regulation of Genes Involved in Metabolism
The expression of genes responsible for the breakdown and utilization of GlcNAc-6P is tightly controlled in response to the presence of N-acetyl-D-glucosamine (GlcNAc) and its derivatives. This regulation primarily occurs at the level of transcription initiation, involving repressor proteins that are sensitive to intracellular concentrations of key metabolites.
In many bacteria, including Escherichia coli and Vibrio fischeri, the genes for GlcNAc metabolism are organized into the nag operon. nih.govfrontiersin.org The transcription of this operon is primarily controlled by the NagC repressor protein. nih.govfrontiersin.org In the absence of GlcNAc, NagC binds to specific operator sites in the promoter regions of the nag genes, physically blocking transcription. nih.govfrontiersin.org When GlcNAc is transported into the cell, it is phosphorylated to GlcNAc-6P. This molecule then acts as an inducer, binding to the NagC repressor. nih.govfrontiersin.org This binding event causes a conformational change in NagC, leading to its dissociation from the DNA and allowing for the transcription of the nag operon genes, including nagA (N-acetylglucosamine-6-phosphate deacetylase) and nagB (glucosamine-6-phosphate deaminase). nih.govfrontiersin.org
In the soil-dwelling bacterium Streptomyces coelicolor, a different regulatory system known as the DasR regulon governs the metabolism of GlcNAc. nih.gov DasR is a global transcriptional regulator belonging to the GntR family. nih.gov The genes of the nag operon are part of this regulon. nih.gov The activity of DasR is modulated by glucosamine-6-phosphate (GlcN-6P), the metabolic product of GlcNAc-6P deacetylation. nih.gov GlcN-6P acts as an allosteric effector, binding to DasR and preventing it from binding to its target DNA sequences. nih.gov This relieves the repression of the nag genes, allowing for their expression when GlcNAc is available. nih.gov
Post-Translational Regulation of Enzymes
Beyond transcriptional control, the activity of the enzymes involved in GlcNAc-6P metabolism is further fine-tuned through post-translational regulation. This allows for rapid adjustments to metabolic flux in response to immediate cellular needs.
Allosteric Regulation (e.g., GlcNAc-6P as activator of NagB)
A key example of allosteric regulation is the activation of glucosamine-6-phosphate deaminase (NagB) by GlcNAc-6P in E. coli. nih.govnih.gov NagB, which catalyzes the conversion of GlcN-6P to fructose-6-phosphate (B1210287), is a homohexameric allosteric enzyme. nih.gov GlcNAc-6P, the product of the preceding reaction catalyzed by NagA, acts as a potent allosteric activator of NagB. nih.govnih.gov This feed-forward activation mechanism enhances the catalytic capacity of NagB, ensuring that the influx of GlcN-6P from GlcNAc-6P deacetylation is efficiently channeled into glycolysis. nih.gov The binding of GlcNAc-6P to NagB induces a conformational change that increases the enzyme's affinity for its substrate, GlcN-6P. nih.gov
| Enzyme | Regulator | Organism | Mode of Regulation | Effect on Enzyme Activity |
| NagB (Glucosamine-6-phosphate deaminase) | N-acetyl-D-glucosamine-6-phosphate | Escherichia coli | Allosteric Activation | Increases catalytic capacity |
Feedback Inhibition by Downstream Products (e.g., UDP-GlcNAc on GlcN-6-P Synthase)
In eukaryotic organisms, the biosynthesis of GlcNAc-6P is regulated by feedback inhibition. The enzyme glucosamine-6-phosphate synthase (GlcN-6-P synthase), which catalyzes the formation of GlcN-6P from fructose-6-phosphate and glutamine, is subject to allosteric feedback inhibition by a downstream product, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov UDP-GlcNAc is a key end-product of the hexosamine biosynthetic pathway and is essential for the synthesis of glycoproteins, glycolipids, and other macromolecules. nih.gov When the cellular concentration of UDP-GlcNAc is high, it binds to an allosteric site on GlcN-6-P synthase, inhibiting its activity and thus downregulating the entire pathway. nih.gov This mechanism ensures that the cell does not overproduce these important building blocks.
| Enzyme | Inhibitor | Organism | Mode of Regulation | Effect on Enzyme Activity |
| Glucosamine-6-phosphate Synthase | UDP-N-acetylglucosamine | Eukaryotes | Feedback Inhibition | Decreases enzyme activity |
Substrate and Product Inhibition (e.g., GlcN-6P and Acetate (B1210297) on NagA)
The activity of N-acetylglucosamine-6-phosphate deacetylase (NagA) is modulated by both its substrate and its products. In E. coli, NagA is subject to inhibition by high concentrations of its substrate, GlcNAc-6P. uniprot.org Furthermore, the enzyme is inhibited by its products, glucosamine-6-phosphate (GlcN-6P) and acetate. uniprot.org This product inhibition serves as a direct feedback mechanism to slow down the reaction rate when the products accumulate, preventing their excessive buildup. While inhibition by GlcN-6P has been observed in vitro at relatively high concentrations, it contributes to the fine-tuning of the metabolic flux through this pathway. nih.gov
| Enzyme | Inhibitor(s) | Organism | Mode of Regulation | Effect on Enzyme Activity |
| NagA (N-acetylglucosamine-6-phosphate deacetylase) | This compound (high concentrations) | Escherichia coli | Substrate Inhibition | Decreases enzyme activity |
| NagA (N-acetylglucosamine-6-phosphate deacetylase) | Glucosamine-6-phosphate, Acetate | Escherichia coli | Product Inhibition | Decreases enzyme activity |
Nutrient Sensing and Signaling Pathways (e.g., DasR-mediated system)
In Streptomyces coelicolor, the DasR-mediated system exemplifies how the metabolism of GlcNAc-6P is integrated into a broader nutrient sensing and signaling network that controls complex cellular processes like antibiotic production and morphological development. nih.gov DasR acts as a master regulator that links the availability of GlcNAc to these physiological responses. nih.gov The intracellular concentration of glucosamine-6-phosphate (GlcN-6P), derived from GlcNAc-6P, serves as a key signaling molecule. nih.gov Under nutrient-rich conditions, the accumulation of GlcN-6P inhibits the DNA-binding activity of DasR, leading to the repression of genes involved in antibiotic synthesis and the promotion of vegetative growth. nih.govnih.gov Conversely, under nutrient-limiting conditions, lower levels of GlcN-6P allow DasR to activate the expression of genes required for secondary metabolism and development. nih.gov This elegant system enables Streptomyces to sense the availability of this important carbon and nitrogen source and to coordinate its metabolic activities and life cycle accordingly.
Structural Biology of Enzymes Interacting with N Acetyl D Glucosamine 6 Phosphate
X-ray Crystallography of Enzymes
X-ray crystallography has been instrumental in elucidating the atomic-level details of enzymes that interact with N-acetyl-D-glucosamine-6-phosphate. This powerful technique has provided a wealth of information on enzymes such as N-acetylglucosamine-6-phosphate deacetylase (NagA), glucosamine-6-phosphate deaminase (GlcN-6-P deaminase), glucosamine-6-phosphate synthase (GlcN-6-P synthase), and glucosamine-phosphate N-acetyltransferase (GNA1).
NagA (N-acetylglucosamine-6-phosphate deacetylase): The crystal structure of NagA from Mycobacterium smegmatis (MSNagA) has been determined in both its ligand-free form and in complex with its substrate, GlcNAc-6P, at resolutions of 2.6 Å and 2.0 Å, respectively. nih.gov These structures reveal a classic amidohydrolase fold and have been crucial in identifying the active site residues responsible for substrate recognition and catalysis. nih.gov
GlcN-6-P Deaminase (NagB): Structural information for glucosamine-6-phosphate deaminase is available, with several structures deposited in the Protein Data Bank (PDB). wikipedia.org For example, as of late 2007, five structures for this class of enzymes had been solved with PDB accession codes 1J5X, 1JT9, 1NE7, 2BKV, and 2BKX. wikipedia.org These structures have been vital in understanding the enzyme's catalytic mechanism and its role in amino sugar metabolism.
GlcN-6-P Synthase (GlmS): The crystal structure of the Escherichia coli GlcN-6-P synthase has been solved, revealing a homodimeric molecule with distinct glutaminase (B10826351) and isomerase domains. rcsb.org A remarkable feature of this enzyme is an 18 Å long hydrophobic channel that connects the two active sites, facilitating the transfer of ammonia (B1221849). rcsb.org The structure of the glutaminase domain has been determined at a resolution of 1.8 Å, showing that substrate binding is necessary to assemble the active conformation of the catalytic site. ebi.ac.uk
GNA1 (Glucosamine-phosphate N-acetyltransferase): The crystal structures of human GNA1 have been solved in its apo form, in complex with glucosamine-6-phosphate (GlcN-6P), and as an E156A mutant. rcsb.orgnih.gov The structure of the GNA1-GlcN-6P complex, determined at a resolution of 2.70 Å, has provided significant insights into substrate binding, revealing that GlcN-6P can bind to the enzyme independently of the acetyl-CoA co-substrate. rcsb.org
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) |
| NagA | Mycobacterium smegmatis | - | 2.0 | GlcNAc-6P |
| NagA | Mycobacterium smegmatis | - | 2.6 | None (Apo) |
| GNA1 | Homo sapiens | 3CXS | 2.70 | GlcN-6P |
| GlcN-6-P Synthase | Escherichia coli | 1JXA | 3.10 | Glucose-6-phosphate |
| MurG | Escherichia coli | - | 2.5 | UDP-GlcNAc |
| LpxA | Escherichia coli | - | 1.74 | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc |
| FlaA1 | Helicobacter pylori | 2GN4 | 1.9 - 2.8 | NADPH, UDP-GlcNAc |
Characterization of Ligand-Binding Modes
The precise manner in which ligands such as GlcNAc-6P and UDP-GlcNAc bind to their respective enzymes is critical for catalysis. Structural studies have provided detailed pictures of these interactions.
GlcNAc-6P Binding: The crystal structure of M. smegmatis NagA in complex with GlcNAc-6P has revealed the exact binding mode of the substrate. nih.gov The active site contains two divalent metal ions in an α/β binuclear center, which are crucial for catalysis. nih.gov The substrate is held in place by a network of hydrogen bonds and electrostatic interactions with conserved active site residues. nih.gov
UDP-GlcNAc Complexes: The crystal structure of E. coli MurG, a glycosyltransferase involved in peptidoglycan biosynthesis, in complex with its donor substrate UDP-GlcNAc has been determined at 2.5 Å resolution. nih.govpnas.org The UDP-GlcNAc molecule primarily interacts with the C-terminal domain of the enzyme. nih.gov Interestingly, two different conformations of the UDP-GlcNAc molecule were observed in the asymmetric unit, with one conformer presumed to be the Michaelis complex. nih.gov Similarly, the crystal structure of E. coli LpxA, the first enzyme in lipid A biosynthesis, has been solved in complex with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, at a high resolution of 1.74 Å. pnas.org This structure provides a clear view of how the enzyme accommodates the acyl chain and the UDP-sugar moiety. pnas.org In the case of FlaA1 from Helicobacter pylori, a UDP-GlcNAc-inverting 4,6-dehydratase, crystal structures in complex with both NADPH and UDP-GlcNAc have been elucidated. rcsb.org
Analysis of Quaternary Structure and Oligomerization
The functional form of many enzymes is an oligomeric assembly of multiple polypeptide chains. This quaternary structure plays a vital role in enzyme stability, regulation, and function.
NagA: N-acetylglucosamine-6-phosphate deacetylase (NagA) exhibits variations in its quaternary structure among different bacterial species. While NagA from Mycobacterium smegmatis (MsNagA) is a dimer, the enzymes from Pasteurella multocida (PmNagA) and Escherichia coli (EcNagA) are tetramers, which can be described as dimers of dimers. researchgate.net The dimer-dimer interface in PmNagA is loose with a solvent channel in the middle, whereas EcNagA forms a more compact tetramer. researchgate.net
GlcN-6-P Synthase: Glucosamine-6-phosphate synthase can exist as either a dimer or a tetramer. nih.gov The prokaryotic enzyme is typically a dimer of two identical subunits, while the eukaryotic enzyme is a homotetramer. nih.gov The crystal structure of the E. coli enzyme reveals a homodimeric organization. rcsb.org In Candida albicans, the enzyme is a homotetramer composed of 79.5-kDa subunits. nih.gov
WbpA: While specific information on the quaternary structure of WbpA in the context of this compound was not found in the search results, it is worth noting that other enzymes involved in related pathways, such as FlaA1 from Helicobacter pylori, have been shown to possess a hexameric, doughnut-shaped quaternary structure. rcsb.org
| Enzyme | Organism | Quaternary Structure |
| NagA | Mycobacterium smegmatis | Dimer |
| NagA | Pasteurella multocida | Tetramer (dimer of dimers) |
| NagA | Escherichia coli | Tetramer (dimer of dimers) |
| GlcN-6-P Synthase | Prokaryotes | Dimer |
| GlcN-6-P Synthase | Eukaryotes (e.g., Candida albicans) | Tetramer |
| FlaA1 | Helicobacter pylori | Hexamer |
Comparative Structural Analyses of Homologs
Comparing the structures of homologous enzymes from different organisms, such as eukaryotes and prokaryotes, can highlight conserved features and important differences in their function and regulation.
NagA: While a direct comparative structural analysis of eukaryotic versus prokaryotic NagA was not detailed in the provided search results, the variation in quaternary structure among different prokaryotic NagA homologs (dimeric in M. smegmatis vs. tetrameric in E. coli and P. multocida) suggests significant structural diversity even within the prokaryotic kingdom. researchgate.net
GlcN-6-P Deaminase: Glucosamine-6-phosphate deaminases are found in both prokaryotes and eukaryotes. nih.gov In many organisms, these enzymes are orthologs of the E. coli NagB and share a conserved catalytic triad. nih.gov However, a novel type of GlcN-6-P deaminase, structurally distinct from the known deaminases, has been identified in the hyperthermophilic archaeon Thermococcus kodakaraensis. nih.gov This archaeal enzyme shows similarity to the sugar isomerase domain of GlcN-6-P synthases, highlighting the evolutionary diversity of this enzyme family. nih.gov
Insights into Catalytic Site Microenvironment and Conformational Changes
The catalytic activity of an enzyme is dictated by the specific chemical environment of its active site and the dynamic conformational changes that occur during the reaction cycle.
Catalytic Site Microenvironment: In mycobacterial NagA, the active site is characterized by a binuclear metal center and a constellation of conserved residues that are crucial for substrate binding and catalysis. nih.gov A unique feature of mycobacterial NagA is a cysteine residue on a flexible loop that can occlude the active site, which may offer a unique target for drug development. nih.gov In GlcN-6-P synthase, the catalytic machinery is split between two domains. ebi.ac.uk The glutaminase domain contains a catalytic cysteine residue essential for glutamine hydrolysis, while the isomerase domain houses the residues necessary for the sugar isomerization step. nih.govnih.gov
Conformational Changes: Ligand binding often induces significant conformational changes in enzymes. In GlcN-6-P synthase, the binding of substrates is proposed to trigger large domain movements that lead to the formation of the ammonia-conducting channel. rcsb.org Studies using normal mode analysis have suggested that collective, large-amplitude motions are modulated by ligand binding and are crucial for the catalytic cycle, affecting the geometry of both the ammonia channel and the C-terminal tail involved in ligand binding. nih.gov Similarly, in MurG, the binding of UDP-GlcNAc causes the enzyme to adopt a more closed conformation, narrowing the cleft between its two domains by approximately 2 Å. nih.gov These conformational changes are essential for creating the proper environment for catalysis and ensuring the efficient conversion of substrate to product.
Advanced Research Methodologies and Techniques
Enzymatic Assays and Kinetic Characterization
The study of enzymes that metabolize GlcNAc-6-P, such as N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA), relies heavily on robust enzymatic assays and detailed kinetic characterization.
Spectrophotometric Assays: A common method for assaying NagA activity involves a coupled enzymatic reaction. The deacetylation of GlcNAc-6-P by NagA produces glucosamine-6-phosphate (GlcN-6-P). nih.gov This product can then be acted upon by glucosamine-6-phosphate deaminase (NagB), which converts GlcN-6-P to fructose-6-phosphate (B1210287) and ammonia (B1221849). nih.gov The production of fructose-6-phosphate can be coupled to the reduction of NADP+ by phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically. Another approach involves using a synthetic substrate like 4-nitrocatechol (B145892) sulfate (B86663) (PNCS) and measuring the absorbance of the released product. rndsystems.com
Kinetic Parameters: Kinetic studies have been crucial in understanding the efficiency and substrate specificity of enzymes like NagA. For instance, the NagA from Escherichia coli exhibits an optimal pH of 8.5 and a Michaelis constant (Km) of 0.8 mM for GlcNAc-6-P. nih.govuniprot.org The catalytic rate (kcat) for the deacetylation of GlcNAc-6-P by the zinc-dependent E. coli NagA is 102 sec-1. uniprot.org In Arabidopsis thaliana, the glucosamine-6-phosphate N-acetyltransferase (AtGNA) has Km values of 231 μM for glucosamine (B1671600) 6-phosphate and 33 μM for acetyl-CoA. portlandpress.com It is important to note that some enzymes, like the N-acetyl-D-glucosamine kinases from rat liver and kidney, can exhibit non-Michaelian kinetics with respect to N-acetyl-D-glucosamine. nih.gov
Interactive Data Table: Kinetic Parameters of Enzymes Acting on GlcNAc-6-P and Related Substrates
| Enzyme | Organism | Substrate | Km | kcat | Optimal pH |
| N-acetylglucosamine 6-phosphate deacetylase (NagA) | Escherichia coli | This compound | 0.8 mM nih.gov | 102 s-1 uniprot.org | 8.5 nih.govuniprot.org |
| Glucosamine 6-phosphate deaminase | Escherichia coli | Glucosamine-6-phosphate | 9.0 mM nih.gov | 7.0 nih.gov | |
| N-acetyl-D-glucosamine kinase | Rat liver | N-acetyl-D-glucosamine | 0.06 mM nih.gov | 7.5 nih.gov | |
| N-acetyl-D-glucosamine kinase | Rat kidney | N-acetyl-D-glucosamine | 0.04 mM nih.gov | 7.5 nih.gov | |
| Glucosamine-6-phosphate N-acetyltransferase (AtGNA) | Arabidopsis thaliana | Glucosamine 6-phosphate | 231 µM portlandpress.com | 7.0-8.0 portlandpress.com | |
| Glucosamine-6-phosphate N-acetyltransferase (AtGNA) | Arabidopsis thaliana | Acetyl-CoA | 33 µM portlandpress.com | 7.0-8.0 portlandpress.com |
Solvent Isotope Effect and Solvent Viscosity Analysis: These techniques provide insights into the rate-limiting steps of an enzymatic reaction. For the E. coli NagA, the lack of a significant solvent isotope effect with D2O and no change in kinetic constants with increased solvent viscosity suggest that proton transfer and product release are not the rate-limiting steps in the catalytic cycle. nih.govnih.gov This points towards the formation or collapse of a tetrahedral intermediate as the slowest step. nih.govnih.gov
Capillary Electrophoresis and Mass Spectrometry: Modern analytical techniques like capillary electrophoresis and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) are also employed for monitoring the enzymatic production of glucosamine-6-phosphate and its derivatives. nih.gov
Genetic Manipulation and Mutational Analysis
Altering the genetic makeup of organisms and specific enzymes has been a powerful tool to understand the in vivo function and catalytic mechanisms of enzymes in the GlcNAc-6-P pathway.
Gene Deletion: The functional importance of the nagA gene has been demonstrated through gene deletion studies. In Gluconacetobacter xylinus, disruption of the nagA gene by inserting a tetracycline (B611298) resistance gene (ΔnagA) resulted in the complete inhibition of UDP-GlcNAc synthesis and bacterial growth when GlcNAc was the sole carbon source. nih.govresearchgate.net This confirms the essential role of NagA in GlcNAc assimilation. nih.gov
Site-Directed Mutagenesis: This technique allows for the targeted mutation of specific amino acid residues to probe their role in substrate binding and catalysis. researchgate.net In the N-acetylglucosamine-6-phosphate deacetylase (NagA) from Mycobacterium smegmatis, site-directed mutagenesis of conserved active site residues was crucial in understanding their roles in stereoselective recognition and catalysis. nih.gov For example, studies on β-N-acetylhexosaminidase have shown that a single point mutation can significantly alter substrate specificity, increasing its activity towards GlcNAcase over GalNAcase. nih.gov Similarly, mutagenesis of two tyrosine residues in certain oxidoreductases provided evidence for a nucleophilic mechanism. wikipedia.org In some cases, mutations can lead to enzymes with novel activities, such as an F529A mutant of a glycosyltransferase that could utilize a previously inactive UDP-GlcNS donor. researchgate.net
Structural Determination Techniques
Visualizing the three-dimensional structures of enzymes that interact with GlcNAc-6-P provides a framework for understanding their function and for designing specific inhibitors.
X-ray Crystallography: This has been the primary method for determining the atomic-level structure of enzymes like NagA. wikipedia.orgrigaku.com The crystal structure of NagA from Mycobacterium smegmatis has been solved in both its ligand-free form and in complex with its substrate, GlcNAc-6-P, at resolutions of 2.6 Å and 2.0 Å, respectively. nih.gov These structures revealed the precise binding mode of the substrate and the architecture of the active site, which contains two divalent metal ions. nih.gov Similarly, the crystal structure of glucosamine-6-phosphate N-acetyltransferase (GNA) from Arabidopsis thaliana was solved at a resolution of 1.5 Å. portlandpress.com The process involves crystallizing the protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. wikipedia.orgresearchgate.net
Synthesis and Characterization of Substrate Analogs and Inhibitors
The chemical synthesis of molecules that mimic the natural substrate or inhibit enzyme activity is a cornerstone of biochemical research, enabling the probing of enzyme mechanisms and the development of potential therapeutic agents.
Substrate Analogs: Various analogs of GlcNAc-6-P have been synthesized to study enzyme specificity and mechanism. For example, N-trifluoroacetyl-d-glucosamine-6-phosphate was found to be hydrolyzed 26 times faster by E. coli NagA than the natural N-acetyl derivative, providing evidence for the rate-limiting step of the reaction. nih.govnih.gov Other synthesized analogs include N-thioacetyl-d-glucosamine-6-phosphate and N-acetyl-d-galactosamine-6-phosphate. nih.gov The synthesis of fluorinated analogs of N-acetyl-D-glucosamine has also been a focus, as these can act as inhibitors of glycan biosynthesis. nih.govbeilstein-archives.org
Inhibitors: The development of inhibitors for enzymes in the GlcNAc-6-P pathway is an active area of research. Glucosamine-6-phosphate and fructose-6-phosphate, the products of the downstream pathway, act as feedback inhibitors of NagA. nih.gov Understanding the structure and mechanism of enzymes like NagA is crucial for the rational design of potent and specific inhibitors. ontosight.ai For instance, the unique cysteine residue in the active site of mycobacterial NagA presents a potential target for the development of specific inhibitors against Mycobacterium tuberculosis. nih.govwikipedia.org
Biochemical Purification and Characterization of Enzymes
Isolating and purifying enzymes that act on GlcNAc-6-P is a fundamental prerequisite for detailed biochemical and structural studies.
Purification Techniques: A common strategy for purifying enzymes like N-acetylglucosamine 6-phosphate deacetylase from Escherichia coli involves chromatography on DEAE-cellulose. nih.gov This technique separates proteins based on their net charge. Often, a multi-step purification protocol involving different chromatographic methods is necessary to achieve high purity. For example, highly enriched lysosomal membrane fractions containing acetyl-CoA:α-glucosaminide N-acetyltransferase have been prepared using a combination of differential centrifugation and density-gradient centrifugation. sahmri.org.au
Characterization: Once purified, the enzymes are characterized to determine their physical and catalytic properties. This includes determining the native molecular weight, subunit composition, optimal pH and temperature, and cofactor requirements. For example, NagA from E. coli was found to be a metalloenzyme that can be inactivated by the removal of its active site zinc ion and subsequently reactivated by the addition of various divalent metal ions such as Zn2+, Co2+, Mn2+, Cd2+, Fe2+, and Ni2+. uniprot.orgnih.gov Characterization of a novel glucosamine-6-phosphate deaminase from a hyperthermophilic archaeon revealed its preference for the deaminase reaction, consistent with a catabolic function. nih.gov
N Acetyl D Glucosamine 6 Phosphate Metabolism As a Target for Therapeutic Intervention and Biotechnological Applications
Antimicrobial Target Identification
The enzymes involved in the N-acetyl-D-glucosamine-6-phosphate metabolic pathway are pivotal for the survival of many pathogens, making them prime targets for antimicrobial drug development.
Targeting NagA in Bacterial Pathogens (e.g., Mycobacterium tuberculosis)
N-acetylglucosamine-6-phosphate deacetylase (NagA) is a key enzyme in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. warwick.ac.uk This enzyme is considered a promising drug target because it occupies a crucial metabolic chokepoint, making its inhibition a potentially effective therapeutic strategy. warwick.ac.uk The disruption of pathways essential for the assembly of the Mtb cell wall is a recognized approach for developing new tuberculosis drugs. warwick.ac.uk
Research has revealed a significant structural motif within the Mtb NagA enzyme. warwick.ac.uk The design of molecules that can target and exploit this motif could inhibit this critical pathway and ultimately lead to the death of the bacterium. warwick.ac.uk Furthermore, detailed molecular studies have provided insights into how the NagA enzyme produces vital precursors for Mtb cell wall biosynthesis and metabolism. warwick.ac.uk The enzyme catalyzes the deacetylation of this compound (GlcNAc-6-P) to produce D-glucosamine-6-phosphate (GlcN-6-P). nih.gov NagA is considered a potential drug target for Mtb because its inhibition leads to an accumulation of the allosteric activator GlcNAc-6-P, which in turn halts the production of GlcN-6-P necessary for the peptidoglycan recycling pathway. wikipedia.org
Targeting Glucosamine-6-phosphate N-acetyltransferase (Gna1) in Fungi (e.g., Aspergillus fumigatus)
Glucosamine-6-phosphate N-acetyltransferase (Gna1) is a critical enzyme in the hexosamine biosynthetic pathway of the opportunistic human fungal pathogen Aspergillus fumigatus. nih.gov This pathway is essential for producing UDP-N-acetylglucosamine, a precursor for chitin (B13524), which is a vital component of the fungal cell wall. nih.govbiorxiv.org The integrity of the cell wall is crucial for the fungus's protection against the host's immune system. nih.gov
Genetic and chemical studies have validated Gna1 as an exploitable target for antifungal drugs. nih.gov Deletion of the GNA1 gene in A. fumigatus results in a loss of fungal viability and disruption of the cell wall. nih.govbiorxiv.org In animal models of aspergillosis, a mutant strain lacking the GNA1 gene showed reduced virulence. nih.gov Using a fragment-based screening approach, researchers have discovered a small heterocyclic scaffold that binds near the Gna1 active site and can be developed into a selective submicromolar inhibitor. nih.gov While there is a high degree of sequence homology among eukaryotic GNA1 family members, this fragment-based approach has identified a previously unknown pocket that appears to be selective for the fungal enzyme. nih.gov
Targeting Glucosamine-6-phosphate Synthase in Fungi (e.g., Sporothrix schenckii, Candida albicans)
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) catalyzes the first committed step in the biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and is a promising target for the development of antifungal agents. nih.govbibliotekanauki.pl This enzyme is present in a wide variety of organisms, but its inhibition can be selectively toxic to fungi. bibliotekanauki.pl In fungi, GlcN-6-P synthase is crucial for the synthesis of cell wall components like chitin and mannoproteins. bibliotekanauki.pltandfonline.com Deletion of the gene encoding this enzyme is lethal in fungi. tandfonline.com
In the dimorphic pathogenic fungus Sporothrix schenckii, the native GlcN-6-P synthase has been purified and characterized. nih.gov The enzyme's activity and the fungus's growth are inhibited by specific inhibitors of GlcN-6-P synthase, reinforcing its role as a potential antifungal target. nih.govoup.com Similarly, in Candida albicans, GlcN-6-P synthase is a well-studied target, and its inhibition has been a focus of antifungal drug design. oup.com The enzyme from C. albicans is one of the best-characterized in terms of its structure, function, and regulation. oup.com
Development of Enzyme Inhibitors and Analogues as Potential Antimicrobials
The development of inhibitors targeting the enzymes of the this compound metabolism pathway is an active area of research for new antimicrobial agents. nih.gov A variety of compounds, both natural and synthetic, have been identified as inhibitors of these enzymes. nih.gov
For Glucosamine-6-phosphate synthase, several classes of inhibitors have been developed. These include:
L-glutamine analogues : These compounds, such as N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), act as active-site-directed inactivators that block the glutamine-binding domain of the enzyme. bibliotekanauki.plnih.gov
Transition state intermediate analogues : Compounds like 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) mimic the transition state of the reaction in the sugar isomerizing domain. bibliotekanauki.plnih.gov
Fructose-6-phosphate (B1210287) and glucosamine-6-phosphate analogues : Kanosamine, an antibiotic produced by Bacillus aminoglucosidicus, is converted intracellularly to kanosamine-6-phosphate, which then competitively inhibits GlcN-6-P synthase with respect to fructose-6-phosphate. nih.gov
Heterocyclic compounds : A number of heterocyclic and polycyclic compounds with antimicrobial activity have been identified as potential inhibitors of GlcN-6-P synthase through molecular docking studies. nih.gov
Researchers have also developed N-iodoacetylglucosamine-6-phosphate, an irreversible inhibitor that targets the isomerizing domain of GlcN-6-P synthase by mimicking the final product. tandfonline.com
Exploitation of Unique Subsite Features (e.g., Mycobacterial Cysteine)
A key strategy in the design of selective antimicrobial agents is the exploitation of unique structural features in the target enzymes of pathogens that are not present in their human counterparts. Research on the N-acetylglucosamine-6-phosphate deacetylase (NagA) from Mycobacterium tuberculosis has identified such a feature. nih.gov
Structural studies of NagA from Mycobacterium smegmatis (a close relative of Mtb) have revealed a cysteine residue located on a flexible loop that covers the active site. nih.gov This cysteine is unique to mycobacteria and is not found in other bacteria or humans. nih.gov This distinct feature presents a unique subsite that can be specifically targeted for the development of novel anti-tubercular drugs. warwick.ac.uknih.gov The presence of this cysteine in the active site of mycobacterial NagA may allow for the design of inhibitors that are highly selective for the pathogen's enzyme, thereby reducing the potential for off-target effects in the host. wikipedia.org
Prodrug Approaches for Enhanced Efficacy
A significant challenge in the development of antimicrobial agents targeting the this compound pathway is the poor penetration of many potent inhibitors through microbial cell membranes. nih.govnih.gov This often results in low antimicrobial activity despite high efficacy against the isolated enzyme. nih.gov To overcome this, prodrug strategies have been employed. nih.govnih.gov
A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often at the site of infection. ijpsonline.com This approach can improve the pharmacokinetic and pharmacodynamic properties of a drug, including its ability to cross cell membranes. nih.gov For inhibitors of glucosamine-6-phosphate synthase, the conversion of these molecules into more lipophilic derivatives or their incorporation into oligopeptide structures has been shown to substantially improve their antimicrobial activity. nih.gov For example, the acetoxymethyl ester of FMDP demonstrated a roughly 20-fold lower minimum inhibitory concentration (MIC) against C. albicans compared to the parent compound. nih.gov Similarly, incorporating FMDP into di- and tripeptide structures also led to a significant enhancement of its antimicrobial potency. nih.gov These prodrugs can be designed to be cleaved by enzymes present in the target pathogen, releasing the active inhibitor intracellularly and thereby increasing its effective concentration at the target site. ijpsonline.com
Biotechnological Applications in Metabolic Engineering
The metabolism of this compound (GlcNAc-6P) represents a critical nexus in cellular biochemistry, linking carbohydrate catabolism with the biosynthesis of essential structural molecules and secondary metabolites. This central role makes the GlcNAc-6P pathway a prime target for metabolic engineering. By strategically manipulating the enzymes and fluxes within this pathway, scientists can redirect metabolic resources towards the overproduction of valuable compounds. These applications are particularly significant in the biotechnology sector, where microorganisms are engineered as cellular factories for pharmaceuticals, biofuels, and other specialty chemicals. The provision of precursors from primary metabolism is fundamental for the synthesis of secondary metabolites, and the availability of these molecules is a key determinant of productivity. nih.gov More than half of all known antibiotics are derived from Streptomyces, a genus of soil bacteria, making them highly valuable for medical and biotechnological purposes. nih.govuniversiteitleiden.nltaylorfrancis.com Metabolic engineering strategies in these bacteria often focus on enhancing the supply of precursors, such as amino acids and acyl-CoAs, which are building blocks for antibiotics but also essential for cell growth. nih.gov
Modulating Amino Sugar Metabolism for Specific Outcomes (e.g., Antibiotic Production in Streptomyces)
A prominent example of targeting amino sugar metabolism is found in the genus Streptomyces, renowned for its production of a wide array of clinically important antibiotics. universiteitleiden.nltaylorfrancis.com In these bacteria, N-acetyl-D-glucosamine (GlcNAc), the monomer of chitin, is not only a preferred carbon and nitrogen source but also a crucial signaling molecule that governs the onset of antibiotic production and morphological differentiation. nih.govnih.govbiorxiv.org
The metabolic fate of GlcNAc is intricately linked to the regulation of secondary metabolism. After uptake, GlcNAc is phosphorylated to this compound (GlcNAc-6P). nih.govwikipedia.org This compound stands at a key metabolic fork. It can be deacetylated by this compound deacetylase (NagA) to produce glucosamine-6-phosphate (GlcN-6P). nih.govwikipedia.org Subsequently, GlcN-6P is converted by glucosamine-6-phosphate deaminase (NagB) into fructose-6-phosphate, which then enters the central glycolytic pathway. nih.gov
The regulatory role of this pathway is centered on the transcriptional repressor DasR. GlcN-6P acts as a key signaling molecule and an allosteric effector of DasR. nih.govnih.gov By binding to DasR, GlcN-6P prevents it from binding to DNA, thereby relieving the transcriptional repression of genes involved in antibiotic biosynthesis. nih.gov This regulatory cascade means that the intracellular concentrations of GlcNAc-6P and GlcN-6P are critical determinants of antibiotic output.
Metabolic engineering efforts have successfully exploited this natural regulatory system to enhance antibiotic production. By creating targeted deletions of genes in the GlcNAc metabolic pathway, researchers can cause the intracellular accumulation of these key sugar phosphates, leading to a significant boost in the synthesis of antibiotics such as actinorhodin. nih.gov For instance, deleting the nagB gene, which encodes the deaminase that consumes GlcN-6P, leads to the accumulation of this signaling molecule and enhanced antibiotic production. nih.gov Similarly, manipulation of the nagA gene has been shown to influence the pool of amino sugar phosphates and affect antibiotic yields. nih.gov These findings demonstrate that modulating GlcNAc and glucosamine (B1671600) (GlcN) metabolism is a potent strategy for metabolic engineering, aimed at improving the productivity of existing antibiotics or even discovering novel compounds. nih.gov
Recent research has also uncovered a novel pathway in Streptomyces where GlcNAc-6P is converted by a newly identified enzyme, N-acetylglucosamine-6-phosphate dehydratase (NagS), into a previously unknown toxic metabolite. biorxiv.org The subsequent deacetylation of this product by NagA creates a cytotoxic compound. biorxiv.org Understanding and manipulating this new branch of amino sugar metabolism could offer further opportunities for fine-tuning cellular processes to favor antibiotic production.
The table below summarizes the observed effects of modulating key genes in the N-acetyl-D-glucosamine metabolism pathway on antibiotic production in Streptomyces coelicolor.
| Gene Target | Enzyme Encoded | Metabolic Effect of Deletion/Mutation | Impact on Antibiotic Production |
| nagA | This compound deacetylase | Blocks conversion of GlcNAc-6P to GlcN-6P, leading to GlcNAc-6P accumulation. nih.govnih.gov | Enhanced production of actinorhodin. nih.gov |
| nagB | Glucosamine-6-phosphate deaminase | Blocks conversion of GlcN-6P to fructose-6-phosphate, leading to GlcN-6P accumulation. nih.govnih.gov | Enhanced production of actinorhodin. nih.gov |
| nagS | N-acetylglucosamine-6-phosphate dehydratase | Blocks a novel pathway branch, preventing the formation of a toxic metabolite from GlcNAc-6P. biorxiv.org | Relieves GlcNAc toxicity in nagB mutants. biorxiv.org |
Q & A
Q. What is the enzymatic role of NagA in GlcNAc-6P metabolism, and how can its activity be experimentally validated?
NagA (N-acetylglucosamine-6-phosphate deacetylase) catalyzes the hydrolysis of GlcNAc-6P to glucosamine-6-phosphate (GlcN-6P) and acetate, a critical step in amino-sugar nucleotide biosynthesis (e.g., UDP-GlcNAc). To validate NagA activity, researchers employ coupled enzymatic assays using hexokinase (for ATP-dependent phosphorylation) and glucosamine-6-phosphate deaminase (GNPDA) to quantify ammonia release via spectrophotometry . Structural validation involves X-ray crystallography to resolve active-site metal coordination (e.g., Zn²⁺ or Fe²⁺) and substrate-binding motifs .
Q. What methodologies are recommended for quantifying GlcNAc-6P in microbial or cellular samples?
Enzymatic assays using hexokinase and GNPDA allow indirect quantification via NH₄⁺ detection . Advanced approaches include LC-MS for direct measurement, leveraging exact mass (301.0784 Da) and fragmentation patterns . Transcriptomic analysis (e.g., qRT-PCR of nagA or nagB) can infer GlcNAc-6P flux in metabolic networks .
Q. How does GlcNAc-6P integrate into bacterial amino-sugar metabolism?
GlcNAc-6P is a node in the GlcNAc assimilation pathway. After phosphorylation by NagK, NagA deacetylates it to GlcN-6P, which is deaminated to fructose-6-phosphate (Fru-6P) for glycolysis or converted to UDP-GlcNAc for cell wall biosynthesis. Genetic disruption of nagA in Gluconacetobacter xylinus abolished growth on GlcNAc, confirming its metabolic essentiality .
Advanced Research Questions
Q. What structural features of NagA enzymes determine substrate specificity and catalytic efficiency across species?
NagA enzymes exhibit a conserved (β/α)₈ barrel domain with a binuclear metal center (e.g., Zn²⁺ in E. coli vs. Fe²⁺ in Bacillus subtilis ). Substrate specificity is mediated by flexible loops and conserved residues (e.g., Arg/His pairs for phosphate coordination ). In Mycobacterium smegmatis, a unique cysteine residue near the active site suggests species-specific regulation . Mutagenesis studies (e.g., D267A in M. smegmatis NagA) have identified residues critical for GlcNAc-6P binding .
Q. How can researchers resolve contradictions in NagA’s metal ion dependency and catalytic mechanisms?
Discrepancies in metal preference (Zn²⁺ vs. Fe²⁺) require comparative studies using:
- Proton-Induced X-ray Emission (PIXE) for elemental analysis .
- Site-directed mutagenesis of metal-coordinating residues (e.g., Asp, His).
- Kinetic assays with metal chelators (e.g., EDTA) or supplementation . Evidence supports a mechanism involving Fe²⁺-bridged hydroxide nucleophilic attack and aspartate proton donation in B. subtilis , whereas Zn²⁺-dependent mechanisms dominate in E. coli .
Q. What experimental designs are optimal for studying GlcNAc-6P’s role in host-microbe interactions?
- Symbiosis models : Vibrio fischeri colonization of Euprymna scolopes relies on NagC-mediated GlcNAc-6P regulation, assessed via transcriptomics and mutant screens .
- Immune modulation : In Candida tropicalis, GlcNAc-6P levels correlate with phenol tolerance, measurable via metabolomics and phenotypic assays under stress .
Q. How does GlcNAc-6P influence eukaryotic glycosaminoglycan (GAG) biosynthesis?
In human dermal fibroblasts, GlcNAc-6P (combined with glucuronic acid) enhances sulfated GAG (e.g., chondroitin sulfate) synthesis by upregulating DECORIN and VERSICAN expression. Methodologies include:
Data Contradiction Analysis
Q. Why do studies report divergent roles for GlcNAc-6P in stress responses?
In Sophora flavescens, GlcNAc-6P variably activates NagB (glucosamine-6-phosphate deaminase), altering equilibrium between GlcN-6P and Fru-6P under aphid stress . Contradictions arise from species-specific metabolic rewiring, necessitating context-dependent flux analysis (e.g., ¹³C tracing) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
